molecular formula C14H12N2O5 B1223999 2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester

2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester

Cat. No. B1223999
M. Wt: 288.25 g/mol
InChI Key: HWFBGWPNSIJYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester is an anilide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Dihydro-1,4-dioxin Compounds : A study describes the synthesis of dihydro-1,4-dioxin compounds, including the construction of 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides, which are related to the chemical structure of interest (Mah et al., 2000).
  • Preparation of Carboxylic Acid Esters : Research on the synthesis of various carboxylic acid esters, including those with structures similar to 2,3-Dihydro-1,4-dioxin derivatives, has been conducted, demonstrating the versatility of these compounds in chemical synthesis (Wang et al., 2012).

Applications in Heterocyclic Compound Synthesis

  • Building Blocks for Heterocyclic Compounds : Dioxinone compounds with a carboxyl group at the 5-position, related to the compound , have been identified as valuable intermediates for synthesizing various six-membered heterocyclic compounds (Sato et al., 1989).
  • Synthesis of Cyclic Imidic Esters : Research has shown that cyclic imidic esters, which are structurally related to the compound , can be synthesized and used in various chemical reactions, including polymerizations and cyclodditions (Seeliger et al., 1966).

Potential Biological and Pharmacological Properties

  • Investigation in Medicinal Chemistry : While direct studies on the exact compound were not found, structurally similar compounds, such as various dihydropyridine derivatives, have been explored for their potential biological activities, including cardiotonic effects (Mosti et al., 1992).

properties

Product Name

2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

[2-(4-cyanoanilino)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate

InChI

InChI=1S/C14H12N2O5/c15-7-10-1-3-11(4-2-10)16-13(17)9-21-14(18)12-8-19-5-6-20-12/h1-4,8H,5-6,9H2,(H,16,17)

InChI Key

HWFBGWPNSIJYQA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=CO1)C(=O)OCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester

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